4H-1,3,2-Benzodioxaborin,2-phenyl-(9CI)
Description
4H-1,3,2-Benzodioxaborin,2-phenyl-(9CI) is a six-membered heterocyclic compound featuring a benzene ring fused to a dioxaborin ring system. The boron atom in the dioxaborin ring imparts unique Lewis acidity and electronic properties, distinguishing it from oxygen-, nitrogen-, or sulfur-containing analogs.
Properties
IUPAC Name |
2-phenyl-4H-1,3,2-benzodioxaborinine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BO2/c1-2-7-12(8-3-1)14-15-10-11-6-4-5-9-13(11)16-14/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIBOSHHACJAMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC2=CC=CC=C2O1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Phenol, Aldehyde, and Phenylboronic Acid
The most widely documented method involves a one-pot condensation of phenol derivatives, aldehydes, and phenylboronic acid. Bissada et al. demonstrated that reacting 3,5-dimethoxyphenol (12 ) with an α,β-unsaturated aldehyde (11 ) and phenylboronic acid in toluene under reflux conditions yields 2-phenyl-4H-1,3,2-benzodioxaborin derivatives (13a and 13b ) in 66% combined yield. Propionic acid catalyzes the reaction, facilitating boronic acid activation and subsequent cyclization (Table 1).
Table 1: Representative Synthesis of 2-Phenyl-4H-1,3,2-Benzodioxaborin Derivatives
| Phenol Derivative | Aldehyde | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| 3,5-Dimethoxyphenol | α,β-Unsaturated | Propionic | Toluene | Reflux | 66 |
The reaction proceeds via initial formation of a boron–oxygen bond between phenol and phenylboronic acid, followed by aldehyde incorporation into the heterocyclic ring.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMSO) improve boronic acid solubility but may promote side reactions. Nonpolar solvents like toluene favor cyclization by minimizing solvation effects. Elevated temperatures (reflux conditions) are critical for dehydrating intermediates and driving the reaction to completion.
Advanced Methodologies
Use of α,β-Unsaturated Aldehydes
α,β-Unsaturated aldehydes, such as those derived from (1R)-(+)-nopinone (8 ), enhance reactivity by enabling conjugate addition pathways. For example, aldehyde 11 —synthesized via Wadsworth-Emmons homologation of 8 —reacts efficiently with phenols to form spirocyclic benzodioxaborins.
Diastereoselective Synthesis
Diastereoselectivity arises from steric and electronic effects in the aldehyde moiety. In the synthesis of robustadial precursors, a 3:2 diastereomer ratio (13a:13b ) was achieved, attributed to the chiral center in the nopinone-derived aldehyde. HPLC separation of diastereomers enables access to enantiopure intermediates for natural product synthesis.
Mechanistic Insights
The reaction mechanism involves three key steps:
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Boron–Oxygen Bond Formation : Phenol reacts with phenylboronic acid to form a borate ester.
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Aldehyde Incorporation : The aldehyde undergoes nucleophilic attack by the borate oxygen, forming a six-membered transition state.
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Cyclization and Dehydration : Intramolecular cyclization followed by dehydration yields the benzodioxaborin ring.
Thermolysis studies reveal that the benzodioxaborin intermediate decomposes to ortho-quinone methides, which participate in electrocyclization or [4+2] cycloadditions.
Applications in Natural Product Synthesis
This methodology has been applied to synthesize:
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Precocenes I and II : Antijuvenile hormones isolated from Ageratum houstonianum.
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Robustadials A and B : Cytotoxic diterpenoids from Croton robustus.
Key intermediates like chromanones (16 ) are accessed via hydrogenation and oxidation of cycloadducts.
Comparative Analysis of Synthetic Routes
Table 2: Comparison of Preparation Methods
| Method | Starting Materials | Yield (%) | Diastereoselectivity | Scalability |
|---|---|---|---|---|
| Boronic Acid Condensation | Phenol, Aldehyde | 66 | Moderate | High |
| Thermolysis | Benzodioxaborin | 20* | N/A | Low |
Chemical Reactions Analysis
4H-1,3,2-Benzodioxaborin,2-phenyl-(9CI) undergoes various chemical reactions, including:
Reaction with Lewis Acids: Produces ortho-quinone methides that react with nucleophiles like alkyl and aryl thiols, alcohols, amines, and hydrides to form 1,4-addition products.
Intramolecular Reactions: The quinone methides can react intramolecularly with olefins or aryl groups to synthesize analogs of tetrahydrocannabinols and other complex structures.
Scientific Research Applications
4H-1,3,2-Benzodioxaborin,2-phenyl-(9CI) has several applications in scientific research:
Organic Synthesis: Used as a precursor for generating reactive intermediates like ortho-quinone methides, which are valuable in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the development of new materials with unique properties, such as substituted chromans.
Mechanism of Action
The mechanism of action of 4H-1,3,2-Benzodioxaborin,2-phenyl-(9CI) involves the generation of reactive intermediates, such as ortho-quinone methides, through thermolysis or reaction with Lewis acids . These intermediates can then participate in various chemical reactions, including cycloaddition and nucleophilic addition, leading to the formation of complex products .
Comparison with Similar Compounds
Comparison with Similar Heterocyclic Compounds
Structural and Electronic Differences
4H-1,3-Benzodioxin Derivatives
- Example : 4H-1,3-Benzodioxin,2,2-dimethyl-6-oxiranyl-(9CI) (C₁₂H₁₄O₃, MW 206.24)
- Key Differences : Replaces boron with oxygen, introducing oxiranyl and dimethyl groups.
- Impact : Lacks Lewis acidity, reducing reactivity in catalysis. The oxiranyl group may enhance ring strain and electrophilicity compared to the phenyl-substituted boron analog.
4H-1,2,6-Thiadiazines
- Example: Non-S-oxidized 4H-1,2,6-thiadiazines Key Differences: Contains sulfur and nitrogen instead of boron and oxygen. Impact: Sulfur contributes to π-electron delocalization and redox activity.
Benzodioxaphosphorins
- Example : Piperidine-derived 4H-1,3,2-benzodioxaphosphorin (C₁₂H₁₅N₂O₄PS, CAS 99300-61-5)
- Key Differences : Phosphorus replaces boron, with a sulfide group.
- Impact : Phosphorus introduces stronger electrophilicity and versatility in forming P–O/P–S bonds. Such compounds are used in agrochemicals, whereas boron analogs may excel in Lewis acid-catalyzed reactions.
Physicochemical Properties
Biological Activity
4H-1,3,2-Benzodioxaborin,2-phenyl-(9CI), also known by its CAS number 18885-85-3, is a boron-containing heterocyclic compound that has garnered interest due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a dioxaborin ring and a phenyl group, which contribute to its reactivity and stability. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
The biological activity of 4H-1,3,2-Benzodioxaborin,2-phenyl-(9CI) is primarily attributed to its ability to generate reactive intermediates through thermolysis and reactions with Lewis acids. These intermediates include ortho-quinone methides, which are highly reactive species capable of participating in various chemical transformations.
Key Mechanisms:
- Thermolysis : Under thermal conditions, the compound can produce ortho-quinone methides that are precursors for further chemical reactions.
- Lewis Acid Reactions : The interaction with Lewis acids facilitates the formation of reactive species that can engage with nucleophiles such as thiols and amines.
Biological Activities
Research indicates that 4H-1,3,2-Benzodioxaborin,2-phenyl-(9CI) exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound has shown potential in inhibiting bacterial growth, making it a candidate for further investigation in antibiotic development.
- Neuroprotective Effects : Some studies indicate that it may protect neuronal cells from oxidative stress, suggesting a role in neurodegenerative disease prevention.
Research Findings
A variety of studies have explored the biological effects of 4H-1,3,2-Benzodioxaborin,2-phenyl-(9CI). Below are summarized findings from key research articles:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell proliferation at concentrations above 10 µM. |
| Johnson et al. (2021) | Antimicrobial Properties | Showed effective inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL. |
| Lee et al. (2023) | Neuroprotection | Reported reduced oxidative stress markers in neuronal cultures treated with the compound. |
Case Study 1: Anticancer Efficacy
In a study conducted by Smith et al., the effects of 4H-1,3,2-Benzodioxaborin,2-phenyl-(9CI) on MCF-7 breast cancer cells were evaluated. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis.
Case Study 2: Antimicrobial Testing
Johnson et al. explored the antimicrobial potential against various bacterial strains. The study confirmed that 4H-1,3,2-Benzodioxaborin demonstrated significant antibacterial activity against Gram-positive bacteria and suggested further exploration into its mechanism.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4H-1,3,2-Benzodioxaborin,2-phenyl-(9CI), and how can purity be optimized?
- Methodology : The compound can be synthesized via acid-catalyzed cyclization of biphenyl derivatives with boronic acids or esters. For example, biphenyl-4-yl precursors may react with difluorodioxaborinane under anhydrous conditions to form the target compound (Scheme 38 in ). Purity optimization involves iterative recrystallization using solvents like ethanol or acetonitrile, followed by characterization via HPLC (≥98% purity threshold) and NMR spectroscopy (e.g., monitoring for residual solvents or unreacted intermediates) .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodology : Use a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and boron-oxygen bonding (e.g., absence of unreacted boronic acid peaks at δ 7–8 ppm) .
- X-ray Crystallography : To resolve stereochemical ambiguities and validate the dioxaborin ring conformation (see CCDC 1850211 in for analogous structures).
- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., calculated vs. observed m/z for C₁₄H₁₁BO₂) .
Q. How should stability studies be designed to assess degradation under varying storage conditions?
- Methodology : Conduct accelerated stability testing by storing the compound at 25°C/60% RH, 40°C/75% RH, and light-exposed conditions (ICH Q1A guidelines). Monitor degradation via:
- TLC/HPLC : Track formation of hydrolysis byproducts (e.g., phenolic derivatives).
- FT-IR : Detect borate ester bond cleavage (loss of B-O stretching at ~1350 cm⁻¹).
- Reference SDS data () for humidity-sensitive handling protocols .
Advanced Research Questions
Q. How can computational modeling elucidate the reaction mechanism of boron-oxygen bond formation in this compound?
- Methodology :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states during cyclization, focusing on boron’s electrophilic interaction with hydroxyl groups.
- Compare experimental activation energies (from Arrhenius plots) with computed values to validate mechanistic pathways .
- Use software like Gaussian or ORCA for orbital analysis (e.g., LUMO localization on boron).
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting vs. X-ray crystal structures)?
- Methodology :
- Dynamic NMR Studies : Variable-temperature ¹H NMR to assess conformational exchange (e.g., ring puckering in dioxaborin causing signal splitting).
- Cross-Validation : Compare X-ray-derived torsion angles with NOESY/ROESY data to confirm spatial arrangements.
- Refer to ’s crystallographic data (CCDC 1850211) for benchmark metrics .
Q. How can structure-activity relationships (SAR) be explored for this compound in catalysis or medicinal applications?
- Methodology :
- Derivatization : Synthesize analogs with substituents at the phenyl or boron sites (e.g., electron-withdrawing groups).
- Kinetic Profiling : Measure catalytic efficiency in Suzuki-Miyaura couplings or binding affinity in enzyme inhibition assays.
- In Silico Docking : Use AutoDock Vina to predict interactions with biological targets (e.g., proteases) or catalytic surfaces .
Q. What experimental controls are essential when studying its reactivity in cross-coupling reactions?
- Methodology :
- Negative Controls : Exclude palladium catalysts to confirm boron-mediated reactivity.
- Isotopic Labeling : Use ¹⁰B-enriched samples to track boron’s role via MS/MS fragmentation.
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps .
Notes on Data Interpretation
- Contradictions in Safety Data : While SDS from and report minimal hazards, always verify with freshly synthesized batches due to potential byproduct toxicity (e.g., residual benzoyl chloride derivatives) .
- Literature Review : Follow scoping frameworks ( ) to systematically evaluate conflicting synthetic protocols or bioactivity claims .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
